

Commercial Suppliers of 6-Bromotriazolo[1,5-a]pyrazine: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B567526

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For researchers, scientists, and professionals in drug development, the timely procurement of high-quality chemical reagents is a critical cornerstone of successful project execution. This technical guide provides an in-depth overview of the commercial suppliers for the heterocyclic building block, 6-Bromotriazolo[1,5-a]pyrazine (CAS No. 1233026-51-1). This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.

Supplier and Product Overview

A survey of the chemical supplier landscape reveals several commercial sources for 6-Bromotriazolo[1,5-a]pyrazine. The purity and available quantities vary between suppliers, and it is imperative for researchers to consider these factors based on their specific experimental needs. The following table summarizes the key quantitative data from prominent suppliers.

Supplier	Catalog Number	Purity	Available Quantities
Fluorochem	F077111	98%	Inquire
ChemShuttle	CS-1233026-51-1	>95%	100mg, 250mg, 500mg, 1g

Note: Pricing information is dynamic and subject to change. Researchers are advised to inquire directly with the suppliers for the most current pricing and availability.

Physicochemical Properties

6-Bromotriazolo[1,5-a]pyrazine is a yellowish solid with a molecular formula of $C_5H_3BrN_4$ and a molecular weight of approximately 199.01 g/mol ^[1] It is characterized by poor solubility in water but is soluble in organic solvents such as DMSO and DMF. Due to its sensitivity to light, it is recommended to store the compound in an amber glass bottle at 2-8°C. Thermal analysis indicates that decomposition begins at 220°C, a factor to consider in experimental design.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of commercially supplied 6-Bromotriazolo[1,5-a]pyrazine are typically application-dependent and found within specific research publications, a general workflow for its application in synthetic chemistry, particularly in cross-coupling reactions, can be outlined. The bromine substituent at the 6-position makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds and introducing molecular diversity.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

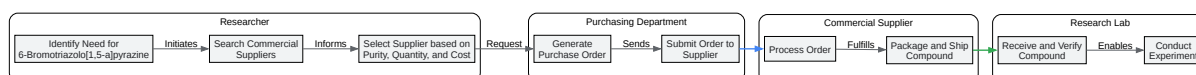
- **Reaction Setup:** In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6-Bromotriazolo[1,5-a]pyrazine (1 equivalent), the desired boronic acid or boronic ester partner (1.1-1.5 equivalents), a palladium catalyst such as $Pd(PPh_3)_4$ (0.02-0.1 equivalents), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
- **Reaction Execution:** Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).

- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

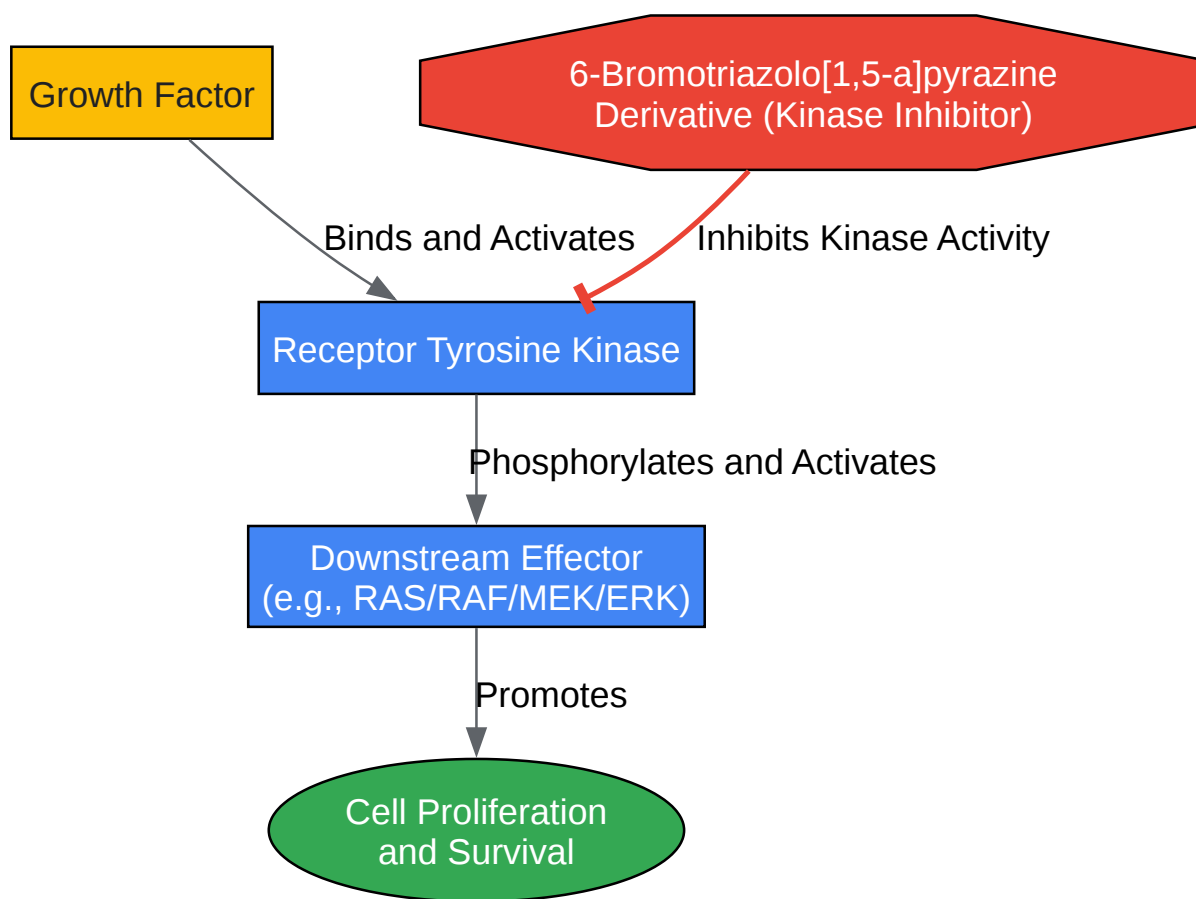
Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involved from procurement to application, the following diagrams, generated using Graphviz, illustrate a typical purchasing workflow and a generalized signaling pathway where a derivative of this compound might act as an inhibitor.



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Caption: A typical workflow for procuring a chemical reagent.



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Caption: Inhibition of a generic signaling pathway.

Applications in Research and Drug Discovery

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The bromine atom on the 6-Bromotriazolo[1,5-a]pyrazine molecule provides a convenient synthetic handle for medicinal chemists to elaborate the core structure through cross-coupling reactions, enabling the exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. This makes it a valuable starting material for fragment-based drug discovery campaigns and the development of novel therapeutics.

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References

- 1. fluorochem.co.uk [fluorochem.co.uk]
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